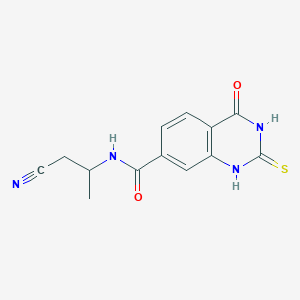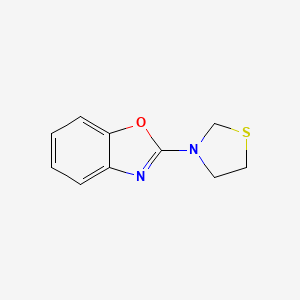
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, this compound has shown promise in the treatment of Alzheimer's disease and other neurodegenerative disorders. In oncology, this compound has been studied for its potential as an anti-cancer agent. In cardiology, this compound has been studied for its potential to regulate blood pressure and improve cardiovascular health.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which could improve cognitive function. This compound has also been shown to activate certain receptors in the body, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which could have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and regulate blood pressure. This compound has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential as a therapeutic agent in various fields of medicine. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using this compound in lab experiments is its limited availability, which could make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid. One area of focus could be the development of this compound as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of focus could be the development of this compound as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and its potential effects on other physiological systems in the body.
Synthesis Methods
The synthesis of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 1-methyl-4-nitropyrazole with 2-phenoxyethanol to form 2-(2-phenoxyethyl)-1-methyl-4-nitropyrazole. This intermediate product is then reduced using sodium borohydride to produce 2-(2-phenoxyethyl)-1-methyl-4-aminopyrazole. The final step involves the reaction of 2-(2-phenoxyethyl)-1-methyl-4-aminopyrazole with ethyl 3-oxo-4-(2-phenoxyethyl)butanoate to form this compound.
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-19-11-12(10-18-19)16-14(17(22)23)9-15(21)20(16)7-8-24-13-5-3-2-4-6-13/h2-6,10-11,14,16H,7-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKGODZFNTHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2CCOC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)
![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)

![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)

![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)